molecular formula C5H12N2S B13614371 3-(Ethylthio)propanimidamide

3-(Ethylthio)propanimidamide

Cat. No.: B13614371
M. Wt: 132.23 g/mol
InChI Key: TUSNBKSWEYSSAN-UHFFFAOYSA-N
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Description

3-(Ethylthio)propanimidamide is an organic compound with the molecular formula C5H12N2S It is characterized by the presence of an ethylthio group attached to a propanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylthio)propanimidamide typically involves the reaction of ethylthiol with propanimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired outcome and scale of production .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylthio)propanimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the imidamide group can produce amines .

Scientific Research Applications

3-(Ethylthio)propanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethylthio)propanimidamide involves its interaction with specific molecular targets. The ethylthio group can participate in various biochemical pathways, influencing the compound’s biological activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

  • 3-(Methylthio)propanimidamide
  • 3-(Propylthio)propanimidamide
  • 3-(Butylthio)propanimidamide

Comparison: Compared to its analogs, 3-(Ethylthio)propanimidamide exhibits unique properties due to the presence of the ethylthio group. This group can influence the compound’s reactivity, solubility, and biological activity. For instance, the ethylthio group may provide better stability and bioavailability compared to the methylthio or propylthio analogs .

Properties

Molecular Formula

C5H12N2S

Molecular Weight

132.23 g/mol

IUPAC Name

3-ethylsulfanylpropanimidamide

InChI

InChI=1S/C5H12N2S/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H3,6,7)

InChI Key

TUSNBKSWEYSSAN-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(=N)N

Origin of Product

United States

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